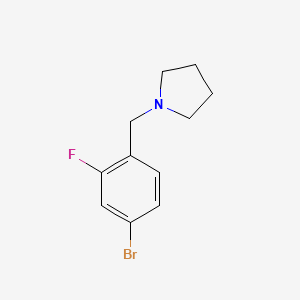

1-(4-Bromo-2-fluorobenzyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBQZZAXMJNDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251792 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283173-83-1 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)pyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, a substituted N-benzylpyrrolidine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Physicochemical Properties

1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a halogenated aromatic amine. The presence of the pyrrolidine ring, a common scaffold in pharmaceuticals, combined with the bromo- and fluoro-substituted benzyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 283173-83-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFN | [1] |

| Molecular Weight | 258.13 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

Synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine

The most direct and widely applicable method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is the nucleophilic substitution (SN2) reaction between 4-Bromo-2-fluorobenzyl bromide and pyrrolidine.

Reaction Scheme

Caption: Synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.

Experimental Protocol: N-Alkylation of Pyrrolidine

This protocol is a standard procedure for the N-alkylation of secondary amines with benzyl halides.

Materials:

-

4-Bromo-2-fluorobenzyl bromide (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzyl bromide (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M concentration).

-

Addition of Base and Amine: Add the base (e.g., potassium carbonate, 1.5 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the benzyl bromide and to minimize the formation of quaternary ammonium salts as a side product.

-

Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is ideal for SN2 reactions as it can solvate the cations while leaving the nucleophile relatively free to attack the electrophilic carbon.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and IR spectral features can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 7.0-7.5 ppm), showing characteristic splitting patterns due to ortho- and meta-couplings with each other and with the fluorine atom.

-

Benzylic Protons (2H): A singlet around δ 3.6-3.8 ppm.

-

Pyrrolidine Protons (8H): Two multiplets in the aliphatic region (approx. δ 1.7-1.9 ppm and δ 2.5-2.7 ppm) corresponding to the two sets of methylene groups in the pyrrolidine ring.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Benzylic Carbon (1C): A signal around δ 55-60 ppm.

-

Pyrrolidine Carbons (4C): Two signals in the aliphatic region (approx. δ 23-25 ppm and δ 53-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

C-H (aromatic): ~3030-3100 cm⁻¹

-

C-H (aliphatic): ~2850-2960 cm⁻¹

-

C=C (aromatic): ~1450-1600 cm⁻¹

-

C-N (amine): ~1100-1250 cm⁻¹

-

C-F (aryl): ~1200-1250 cm⁻¹

-

C-Br (aryl): ~1030-1070 cm⁻¹

Reactivity Profile

The reactivity of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is dictated by its key functional groups.

Nucleophilicity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine and possesses a lone pair of electrons, making it basic and nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.

Aromatic Ring Reactivity

The benzene ring is substituted with a bromine and a fluorine atom, as well as the pyrrolidinomethyl group. The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The C-Br bond can be readily converted to a C-C bond by reacting with a boronic acid in the presence of a palladium catalyst.

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reacting with an amine in the presence of a palladium catalyst.

-

Sonogashira Coupling: The C-Br bond can be coupled with a terminal alkyne using a palladium and copper co-catalyst system.

Caption: Key cross-coupling reactions of the aryl bromide.

The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless there is a strong electron-withdrawing group ortho or para to it.

Safety and Handling

Hazard Identification:

Based on supplier information, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Potential Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.

While specific biological activities for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine are not extensively reported, its structural motifs suggest potential for investigation in several therapeutic areas:

-

CNS Agents: The pyrrolidine ring is a common feature in many centrally acting drugs.

-

Enzyme Inhibitors: As a versatile building block, it can be elaborated into more complex molecules designed to target specific enzyme active sites.

-

Oncology: Halogenated aromatic compounds are frequently employed in the design of anti-cancer agents. For instance, related bromo- and fluoro-substituted compounds have been investigated as potential therapeutics.

The presence of the bromine atom allows for late-stage functionalization, making this compound a valuable intermediate for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a readily accessible chemical building block with significant potential for application in synthetic and medicinal chemistry. Its synthesis via N-alkylation is straightforward, and its reactivity, particularly at the aryl bromide position, allows for diverse chemical transformations. While detailed experimental data for the compound itself is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. As with any chemical reagent, appropriate safety precautions must be taken during its handling and use.

References

-

PubChem. 4-Bromo-2-fluorobenzyl bromide.[Link]

-

Wikipedia. Pyrrolidine.[Link]

-

ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents.[Link]

Sources

An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)pyrrolidine (CAS: 283173-83-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a halogenated benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating a pyrrolidine ring, a flexible benzyl linker, and strategically placed bromo and fluoro substituents on the aromatic ring, offers a unique combination of physicochemical properties and reactive handles for further molecular elaboration. The pyrrolidine moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, while the bromo and fluoro groups modulate lipophilicity, metabolic stability, and provide sites for cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine and its primary precursor, 4-bromo-2-fluorobenzyl bromide, is provided below.

| Property | 1-(4-Bromo-2-fluorobenzyl)pyrrolidine | 4-Bromo-2-fluorobenzyl bromide |

| CAS Number | 283173-83-1[1] | 76283-09-5 |

| Molecular Formula | C₁₁H₁₃BrFN[1] | C₇H₅Br₂F |

| Molecular Weight | 258.13 g/mol [1] | 267.92 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | White to off-white low melting solid |

| Melting Point | Not available | 33-36 °C |

| Boiling Point | Not available | 126 °C at 19 mmHg |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in methanol and other organic solvents |

Synthesis and Purification

The most direct and common method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with pyrrolidine. This reaction is a standard procedure for the formation of N-benzylamines.

Caption: Synthetic scheme for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.

Experimental Protocol: A Representative Procedure

Rationale: The following protocol is based on established methods for the N-alkylation of secondary amines with benzyl halides. Acetonitrile (ACN) is a common polar aprotic solvent for such reactions. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

Materials:

-

4-Bromo-2-fluorobenzyl bromide (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add pyrrolidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification:

The crude 1-(4-Bromo-2-fluorobenzyl)pyrrolidine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Physicochemical Characterization

Due to the lack of publicly available experimental spectra for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, the following characterization data are predicted based on its structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (3H): Expected to appear in the range of 7.0-7.5 ppm. The fluorine and bromine substituents will influence their chemical shifts and coupling patterns.

-

Benzyl Protons (-CH₂-) (2H): A singlet is expected around 3.6 ppm.

-

Pyrrolidine Protons (-NCH₂-) (4H): A multiplet is expected around 2.5 ppm.

-

Pyrrolidine Protons (-CH₂CH₂N-) (4H): A multiplet is expected around 1.8 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Expected in the range of 115-165 ppm. The carbons attached to fluorine and bromine will show characteristic chemical shifts and couplings.

-

Benzyl Carbon (-CH₂-) (1C): Expected around 55-60 ppm.

-

Pyrrolidine Carbons (-NCH₂-) (2C): Expected around 54 ppm.

-

Pyrrolidine Carbons (-CH₂CH₂N-) (2C): Expected around 23 ppm.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. Key fragmentation pathways would likely involve:

-

Loss of a bromine atom: [M-Br]⁺

-

Benzylic cleavage: leading to the formation of the 4-bromo-2-fluorobenzyl cation.

-

Fragmentation of the pyrrolidine ring.

Caption: Predicted mass spectrometry fragmentation of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.

Reactivity and Potential Applications

The chemical reactivity of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is primarily dictated by the bromine atom on the aromatic ring and the tertiary amine of the pyrrolidine moiety.

-

Cross-Coupling Reactions: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse compound libraries for drug discovery.

-

Nucleophilicity and Basicity of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a tertiary amine and can act as a base or a nucleophile.

The structural motifs present in 1-(4-Bromo-2-fluorobenzyl)pyrrolidine are found in various biologically active molecules, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common feature in many FDA-approved drugs.[2] Furthermore, compounds containing bromo- and fluoro-substituted aromatic rings have shown promise in the development of anticancer and antibacterial agents.[3]

Safety and Handling

Hazard Identification:

Based on the GHS classifications for similar compounds, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] The starting material, 4-bromo-2-fluorobenzyl bromide, is toxic if swallowed and causes severe skin burns and eye damage.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: Key safety considerations for handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.

References

- Guguloth, R., & Gubbi, S. K. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(4), 863-870.

- Islam, M., et al. (2020). Synthesis of novel spiropyrrolidine-thiazolo-oxindole derivatives and their anticancer activity. Bioorganic Chemistry, 94, 103413.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved January 26, 2026, from [Link]

- Di Mola, A., et al. (2021). The Pyrrolidine Ring in Medicinal Chemistry. Molecules, 26(16), 4987.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine

Executive Summary

1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a synthetic compound featuring a pyrrolidine moiety, a structural motif prevalent in numerous pharmacologically active agents.[1][2] While direct, comprehensive studies elucidating its specific mechanism of action are not yet prevalent in public-domain literature, a compelling hypothesis can be formulated based on robust evidence from structurally analogous compounds. This guide posits that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine acts as an anti-tubulin agent, disrupting microtubule dynamics and inducing cell cycle arrest, a mechanism with significant therapeutic potential, particularly in oncology. This document will deconstruct this proposed mechanism, provide a rationale grounded in existing research, and present a detailed framework of experimental protocols required for its validation.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is not achievable with flat, aromatic rings.[4] This stereochemical complexity is a key feature in the design of specific and potent therapeutic agents. The pyrrolidine scaffold is found in a wide array of natural alkaloids and synthetic drugs, exhibiting activities ranging from antibacterial and antiviral to anti-inflammatory and anticancer.[3][5] The nitrogen atom can serve as a hydrogen bond acceptor, while an associated N-H group can act as a donor, facilitating critical interactions with biological targets.[6] The subject of this guide, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, combines this privileged scaffold with a substituted benzyl group, suggesting a tailored design for a specific biological target.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

The most compelling hypothesis for the mechanism of action of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is its function as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. This assertion is primarily based on a study of closely related derivatives, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine compounds, which have been demonstrated to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle.[7][8]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutic drugs. They typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane binding sites.

The aforementioned study on piperidine-based analogs confirmed through molecular docking that the compounds likely bind to the colchicine binding site on β-tubulin.[7] This binding event prevents the polymerization of tubulin into microtubules. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptosis. Given the high degree of structural similarity, it is highly probable that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine shares this mechanism.

Caption: Proposed mechanism of action.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to move from cellular effects to direct target engagement.

Assessment of Cellular Effects

The initial phase focuses on characterizing the compound's impact on cancer cells in vitro.

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with anti-tubulin activity.

-

Protocol:

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis.

-

Direct Target Engagement and Visualization

This phase aims to confirm the direct interaction of the compound with tubulin and visualize its effects on the microtubule network.

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, GTP, and purified bovine tubulin (>99% pure).

-

Compound Addition: Add 1-(4-Bromo-2-fluorobenzyl)pyrrolidine at various concentrations. Include controls: a negative control (vehicle), a polymerization inhibitor (e.g., colchicine), and a polymerization promoter (e.g., paclitaxel).

-

Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance over time. Inhibition of the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.

-

-

Objective: To visually inspect the integrity of the microtubule network within cells following treatment.

-

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound at its IC₅₀ concentration for 18-24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Disruption of the fine, filamentous microtubule network and the appearance of condensed, fragmented chromatin are indicative of anti-tubulin activity.

-

Caption: A logical workflow for mechanism validation.

Structure-Activity Relationship (SAR) Considerations

A preliminary SAR analysis suggests distinct roles for the different moieties of the molecule:

-

Pyrrolidine Ring: As a saturated heterocycle, it provides a crucial three-dimensional geometry for optimal binding.[4] Its nitrogen atom likely serves as a key hydrogen bond acceptor in the target binding pocket.

-

4-Bromo-2-fluorobenzyl Group: This substituted aromatic ring is critical for defining the compound's interaction with the hydrophobic regions of the binding pocket. The halogen atoms (Bromo and Fluoro) significantly modulate the electronic properties and can form halogen bonds, potentially increasing binding affinity and specificity. The ortho-fluoro substitution, in particular, can influence the conformation of the benzyl ring relative to the pyrrolidine core.

Potential Toxicological Liabilities

A noteworthy consideration for compounds containing a pyrrolidine ring is the potential for metabolic bio-activation.[6] The ring can be oxidized to form a reactive iminium ion, which can subsequently react with cellular nucleophiles. While this is not a universal issue, it represents a potential liability that should be assessed during later stages of drug development through metabolic stability and reactive metabolite screening assays.[6]

Conclusion and Future Directions

The available evidence strongly suggests that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine functions as a microtubule-destabilizing agent, likely by binding to the colchicine site of tubulin. This proposed mechanism positions the compound as a promising candidate for further investigation, particularly in the context of oncology. The experimental framework detailed in this guide provides a clear and robust pathway to validate this hypothesis. Future research should focus on executing these studies, followed by in vivo efficacy trials in relevant cancer models and a comprehensive evaluation of its pharmacokinetic and safety profiles.

References

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). PubMed Central.

- Pyrrolidine - Wikipedia. (n.d.). Wikipedia.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

- 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed.

- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. (n.d.). ResearchGate.

- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF. (2025). ResearchGate.

- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC. (n.d.). NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.

- 1-(4-Bromo-2-fluorobenzyl)pyrrolidine | CAS 283173-83-1. (n.d.). Santa Cruz Biotechnology.

- 1-(4-bromo-2-fluorobenzyl)pyrrolidine | 283173-83-1. (n.d.). BLDpharm.

- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Atlantis Press.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS Unipa.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 7. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

The Pyrrolidine Ring: A Privileged Scaffold by Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold."[1] This designation is not arbitrary; it is earned through the ring's consistent appearance in a multitude of natural products, alkaloids, and FDA-approved drugs targeting a wide array of biological targets.[2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that make it exceptionally suitable for drug design.

The core advantages of the pyrrolidine scaffold include:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation.[4] This inherent three-dimensionality allows for a more sophisticated and precise exploration of the pharmacophore space, enabling derivatives to fit into complex protein binding pockets with high affinity and specificity.

-

Stereochemical Richness: The pyrrolidine ring can be substituted at multiple positions, creating chiral centers. The spatial orientation of these substituents profoundly influences biological activity, allowing for fine-tuning of a compound's pharmacological profile.[5]

-

Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[6] This, coupled with the scaffold's general contribution to aqueous solubility, enhances the pharmacokinetic properties of drug candidates, improving absorption and distribution.[6]

-

Synthetic Tractability: The pyrrolidine core can be synthesized through various reliable and stereocontrolled methods, often starting from readily available precursors like the amino acid proline.[7] This accessibility facilitates the generation of diverse chemical libraries for screening and optimization.

The pyrrolidine nucleus is a fundamental component of numerous natural compounds, from nicotine to essential amino acids like proline, which is a key building block of peptides and proteins.[7][8] This natural precedent underscores its biocompatibility and evolutionary selection as a stable and versatile molecular framework.

Key Synthetic Strategies for Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a well-established field in organic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

The [3+2] Cycloaddition Approach

One of the most powerful and convergent methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This reaction allows for the rapid construction of the five-membered ring with excellent control over relative stereochemistry.

Below is a conceptual workflow for this reaction, which forms the basis for generating complex, multi-substituted pyrrolidine cores.

Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

This strategy is highly valued for its ability to introduce multiple stereocenters in a single, predictable step. Metal-catalyzed asymmetric variants, often employing silver (Ag) or copper (Cu) catalysts, provide excellent enantiocontrol, yielding homochiral pyrrolidine fragments crucial for modern drug development.[9]

Functionalization of Chiral Pool Precursors

Nature provides an abundant source of enantiomerically pure starting materials. The amino acids L-proline and 4-hydroxy-L-proline are inexpensive and readily available chiral precursors for pyrrolidine synthesis.[7] Drug synthesis often begins with these compounds, leveraging their inherent stereochemistry to build more complex molecules.[7] For example, the reduction of proline yields prolinol, a key building block for many drugs.[7]

Detailed Experimental Protocol: Asymmetric [3+2] Cycloaddition

The following protocol is a representative example adapted from the literature for the stereoselective synthesis of a pyrrolidine derivative using a chiral auxiliary-controlled 1,3-dipolar cycloaddition.[9]

Objective: To synthesize a highly functionalized, enantiomerically enriched pyrrolidine core.

Materials:

-

Heteroaromatic aldehyde (e.g., pyridine-2-carboxaldehyde) (1.0 eq)

-

Glycylsultam chiral auxiliary (1.0 eq)

-

Acrylonitrile (dipolarophile) (1.2 eq)

-

Silver(I) acetate (AgOAc) (0.1 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous Toluene (solvent)

Procedure:

-

To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the aldehyde (1.0 eq), glycylsultam (1.0 eq), and anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

-

Add silver(I) acetate (0.1 eq) and triethylamine (1.1 eq) to the reaction mixture. The triethylamine acts as a base to facilitate the formation of the azomethine ylide.

-

Add the acrylonitrile (1.2 eq) to the flask.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired pyrrolidine cycloadduct.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess purity. The stereochemistry can be confirmed by NOE experiments.[9]

Causality: The use of a chiral sultam auxiliary attached to the glycine component directs the facial selectivity of the cycloaddition, resulting in a high degree of stereocontrol. The silver catalyst coordinates with the imine and the ester carbonyl, locking the conformation of the intermediate azomethine ylide and ensuring a predictable stereochemical outcome.[9]

Therapeutic Applications Across Disease Areas

The structural versatility of the pyrrolidine scaffold has led to its incorporation into drugs for an exceptionally broad range of diseases.[2][10]

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have a long history in treating CNS conditions. The racetam class of nootropics, such as Aniracetam, features a pyrrolidinone core and is used to manage cognitive impairment.[2] Other derivatives have been developed as anticonvulsant and antipsychotic agents. For instance, certain pyrrolidine-substituted carbazole derivatives have shown acetylcholinesterase inhibition activity, a key target in Alzheimer's disease therapy.[10]

Infectious Diseases: Antiviral and Antibacterial Agents

The pyrrolidine ring is a key component of several successful antiviral drugs. In HIV therapeutics, it is found in protease inhibitors that mimic the proline residue of the natural peptide substrate. In the fight against Hepatitis C, the drug Asunaprevir incorporates a proline-derived fragment.[7] Furthermore, various synthetic pyrrolidine derivatives have demonstrated potent antibacterial and antifungal activities, making them promising leads for new anti-infective agents.[10][11]

Cancer

In oncology, pyrrolidine derivatives are frequently employed as kinase inhibitors. The nitrogen atom of the ring can form a crucial hydrogen bond in the hinge region of the kinase ATP-binding site. This interaction, combined with substituents that occupy adjacent hydrophobic pockets, can lead to highly potent and selective inhibitors. Marketed drugs like Lenvatinib, used for thyroid and renal cancer, feature a pyrrolidine carboxamide moiety.

The diagram below illustrates the general mechanism of action for a pyrrolidine-based Type I kinase inhibitor.

Caption: Mechanism of a pyrrolidine-based kinase inhibitor blocking the ATP binding site.

Metabolic Diseases: Diabetes

Polyhydroxylated pyrrolidines, also known as azasugars, act as mimics of carbohydrates.[8] They can inhibit enzymes like α-glucosidase and aldose reductase, which are involved in glucose metabolism and diabetic complications.[8] More recently, pyrrolidine derivatives have been developed as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-IV), an important target for type 2 diabetes. The drug Linagliptin is a prominent example.

The table below summarizes the inhibitory activity of selected pyrrolidine derivatives against various metabolic targets, illustrating the structure-activity relationships (SAR) that guide lead optimization.

| Compound Class | Target Enzyme | Representative Compound | Modification | IC₅₀ / % Inhibition | Reference |

| Pyrrolidine Sulfonamide | DPP-IV | Compound 23d | 4-trifluorophenyl substitution | 11.32 ± 1.59 µM (IC₅₀) | [10] |

| Polyhydroxylated Pyrrolidine | Aldose Reductase (ALR2) | Compound 29 | D-gluco configuration | 57% Inhibition | [2] |

| Pyrrolidine Amide | NAAA | Compound 30a | 4-cyclohexylphenyl group | 0.5 ± 0.1 µM (IC₅₀) | [10] |

| Pyrrolidine Amide | NAAA | Compound 30c | 4-phenylcyclohexyl group | 0.48 ± 0.11 µM (IC₅₀) | [2] |

Case Study: Captopril, a Triumph of Rational Drug Design

The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor for hypertension, is a landmark example of rational drug design centered on a proline (pyrrolidine-2-carboxylic acid) scaffold.

The Logic:

-

The Lead: Researchers at Squibb started with a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca. This peptide was a potent inhibitor of ACE.[6]

-

The Hypothesis: They hypothesized that a small molecule could mimic the C-terminal dipeptide of the snake venom peptide, which binds to the active site of ACE, a zinc-containing metalloproteinase. The proline residue was identified as a critical component for this binding.

-

The Design: Succinyl-proline was designed as a starting point, showing modest ACE inhibition (IC₅₀ = 330 nM).[6] The researchers reasoned that a more potent zinc-binding group was needed to chelate the active site zinc ion.

-

The Breakthrough: By replacing the succinyl carboxyl group with a sulfhydryl (-SH) group, which is a much stronger zinc chelator, they created Captopril. This single modification dramatically increased potency, leading to a highly effective and orally bioavailable drug.

This progression from a natural peptide lead to a simplified, potent small molecule demonstrates the power of using privileged scaffolds like proline as a foundation for rational, mechanism-based drug design.

Future Perspectives and Challenges

The exploration of pyrrolidine derivatives in medicinal chemistry is far from complete. Current research focuses on:

-

Novel Stereoselective Syntheses: Developing even more efficient and greener methods to access complex and diverse pyrrolidine scaffolds.[3][12]

-

Exploring New Biological Space: Applying pyrrolidine-based libraries to novel and challenging targets, such as protein-protein interactions and epigenetic targets.

-

Bio-conjugation and Targeted Delivery: Using the pyrrolidine ring as a versatile linker or component in antibody-drug conjugates (ADCs) and other targeted delivery systems.

A potential challenge with the pyrrolidine motif is its metabolic liability. The ring can be bio-activated to form reactive iminium ions, which may have toxicological implications.[6] Therefore, careful ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiling are essential during the development of any new pyrrolidine-based drug candidate.

Conclusion

The pyrrolidine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of three-dimensional complexity, stereochemical richness, favorable physicochemical properties, and synthetic accessibility makes it an invaluable tool for drug hunters. From the rational design of Captopril to the development of modern kinase inhibitors, the pyrrolidine ring has consistently provided the foundation for therapeutic breakthroughs. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the versatile pyrrolidine core will undoubtedly continue to be a central element in the discovery of the next generation of innovative medicines.

References

-

Karasu, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In: Tucci, P. (eds) Topics in Medicinal Chemistry. Springer, Cham. [Link]

-

Karasu, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10480392. [Link]

-

Sukhikh, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5565. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Britton, R., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central, PMC4027376. [Link]

-

Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Pyrrolidine-based marketed drugs. (2023). ResearchGate. [Link]

-

Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its Metabolites Using LC-MS/MS

Abstract

This application note presents a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine, a novel heterocyclic compound, and the identification of its primary metabolites. The protocols detailed herein are designed for researchers in drug discovery and development, providing a systematic approach from in vitro metabolism studies using liver microsomes to sample preparation from biological matrices and final analysis by high-resolution mass spectrometry. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data in a high-throughput environment.

Introduction: The Rationale for Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The metabolic fate of a drug is of paramount importance, as metabolites can be pharmacologically active, inactive, or even toxic.[1] 1-(4-bromo-2-fluorobenzyl)pyrrolidine, a compound with a halogenated aromatic moiety and a pyrrolidine ring, presents a unique metabolic profile that necessitates detailed investigation. The presence of bromine and fluorine atoms can significantly influence its metabolic pathways.[2]

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering high sensitivity, selectivity, and the capability to elucidate the structures of unknown metabolites.[3][4] This document provides a detailed protocol for leveraging LC-MS/MS technology, specifically using a quadrupole time-of-flight (Q-TOF) mass spectrometer, for the comprehensive analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its metabolites. Q-TOF systems are particularly advantageous for metabolite identification as they provide accurate mass measurements, which aids in determining the elemental composition of metabolites.[5][6]

Predicted Metabolic Pathways

Understanding the potential metabolic transformations of 1-(4-bromo-2-fluorobenzyl)pyrrolidine is crucial for designing effective analytical strategies. Based on its chemical structure, several Phase I and Phase II metabolic reactions can be anticipated. Halogenated aromatic compounds often undergo oxidation, while the pyrrolidine ring is susceptible to various modifications.[2][7]

Phase I Metabolism (Functionalization):

-

Oxidation: Hydroxylation of the aromatic ring or the pyrrolidine ring.

-

N-dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the benzyl group.

-

Oxidative dehalogenation: Although less common, the bromine or fluorine atoms may be removed.

Phase II Metabolism (Conjugation):

-

Glucuronidation: Addition of a glucuronic acid moiety to hydroxylated metabolites.

-

Sulfation: Conjugation with a sulfo group.

The following diagram illustrates the predicted primary metabolic pathways for 1-(4-bromo-2-fluorobenzyl)pyrrolidine.

Caption: Predicted Phase I and Phase II metabolic pathways of 1-(4-bromo-2-fluorobenzyl)pyrrolidine.

Experimental Design and Protocols

A systematic approach is essential for the successful analysis of the parent compound and its metabolites. The following sections outline the key experimental stages.

In Vitro Metabolism using Liver Microsomes

To investigate the metabolic stability and identify the primary metabolites in a controlled environment, an in vitro assay using liver microsomes is the method of choice.[8][9] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11]

Protocol: Metabolic Stability Assay

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (100 mM, pH 7.4)

-

1-(4-bromo-2-fluorobenzyl)pyrrolidine (final concentration 1 µM)

-

Liver microsomes (human, rat, or mouse; final concentration 0.5 mg/mL)[8]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the Reaction: Add pre-warmed NADPH regenerating system (to maintain co-factor concentration) to initiate the metabolic reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile (2x the aliquot volume) to quench the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[12]

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

For the analysis of in vivo samples (e.g., plasma, urine), efficient sample preparation is critical to remove interfering substances and ensure the longevity of the analytical column and mass spectrometer.[13][14] Protein precipitation is a straightforward and effective method for plasma samples.[12]

Protocol: Protein Precipitation of Plasma Samples

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample) to each sample, vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Analysis: Transfer to autosampler vials for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method Development

The development of a sensitive and selective LC-MS/MS method is the core of this application.[4] The following parameters should be optimized for 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its expected metabolites.

Liquid Chromatography

A reversed-phase C18 column is a suitable starting point for the separation of the parent compound and its metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is recommended.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |

Mass Spectrometry

A Q-TOF mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for this analysis. The instrument should be tuned and calibrated according to the manufacturer's specifications.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | MS^E (simultaneous acquisition of low and high energy spectra) |

| Mass Range | 50 - 1000 m/z |

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[3] Hypothetical MRM transitions for the parent compound are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-(4-bromo-2-fluorobenzyl)pyrrolidine | 272.0 | 125.1 | 25 |

| 272.0 | 91.1 | 30 | |

| Internal Standard | (User Defined) | (User Defined) | (User Defined) |

Data Analysis and Metabolite Identification

The data acquired from the LC-Q-TOF MS system can be processed using specialized software. The workflow for metabolite identification involves comparing the chromatograms of control and incubated samples to find unique peaks corresponding to metabolites.[1] The accurate mass measurement from the Q-TOF allows for the generation of elemental compositions, and the fragmentation pattern in the high-energy scan provides structural information.[15][16]

The identification of a hydroxylated metabolite, for example, would be based on a mass shift of +15.9949 Da (the mass of oxygen) from the parent compound, along with characteristic fragmentation patterns.

Method Validation

Once the analytical method is developed, it must be validated to ensure its reliability for the intended application.[17][18] The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][19][20][21]

Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[17]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[17]

Conclusion

This application note provides a detailed and scientifically grounded framework for the LC-MS/MS analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its metabolites. By following the outlined protocols for in vitro metabolism, sample preparation, method development, and validation, researchers can obtain high-quality, reliable data to support drug discovery and development programs. The principles and techniques described herein are broadly applicable to the analysis of other novel small molecules, providing a solid foundation for robust bioanalytical workflows.

References

-

International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link]

-

PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. [Link]

-

National Institutes of Health. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]

-

Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

-

PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

-

PubMed. Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. [Link]

-

Lawrence Berkeley National Laboratory. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database. [Link]

-

National Institutes of Health. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. [Link]

-

Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. [Link]

-

National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

-

ACS Publications. Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]

-

SciSpace. Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry for Identification of In Vitro and In Vivo Metabolites of. [Link]

-

ResearchGate. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

-

Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]

-

European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

-

National Institutes of Health. The metabolism of aromatic acids by micro-organisms. Metabolic pathways in the fungi. [Link]

-

Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. [Link]

-

Stanford University. Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

-

U.S. Environmental Protection Agency. Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. [Link]

-

Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

PubMed Central. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

PubMed. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). [Link]

-

PubChem. 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline. [Link]

-

U.S. Department of Health and Human Services. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

-

YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

-

LCGC. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. scispace.com [scispace.com]

- 6. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database – ENIGMA [enigma.lbl.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. hhs.gov [hhs.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Molecular Docking Studies of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine Analogs

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a target protein.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol using industry-standard software, and offer insights into the interpretation of docking results. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

Introduction: The Power of In Silico Prediction in Drug Discovery

Molecular docking has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to screen vast libraries of compounds and to understand potential drug-target interactions at a molecular level.[2][4][5] The primary objective of molecular docking is to predict the preferred conformation and orientation (the "pose") of a ligand when it binds to a receptor, typically a protein.[1][4] This predictive power allows researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.[5]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart favorable physicochemical properties.[6][7][8][9][10] The specific analogs, 1-(4-bromo-2-fluorobenzyl)pyrrolidines, possess a unique combination of functionalities that suggest potential interactions with various biological targets. Previous research on structurally similar piperidine-based compounds has identified tubulin as a promising target for anticancer activity.[11][12] Therefore, for the purpose of this protocol, we will consider tubulin as the primary biological target for our docking studies.

This guide will walk you through the entire molecular docking workflow, from target and ligand preparation to the final analysis of the results. We will emphasize the critical thinking behind each step, ensuring a robust and reproducible study.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be broken down into several key stages. Each stage requires careful consideration and execution to ensure the biological relevance of the results. The overall workflow is depicted in the diagram below.

Caption: A high-level overview of the molecular docking workflow, from initial preparation to final analysis.

Detailed Protocols

This section provides detailed, step-by-step protocols for the molecular docking of 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs against tubulin. We will utilize commonly used and well-validated software tools such as AutoDockTools, AutoDock Vina, and PyMOL.

Part 1: Target Protein Preparation

The initial and one of the most critical steps is the preparation of the target protein structure. This involves retrieving the protein structure from a database, cleaning it, and preparing it for docking.

Rationale: Raw PDB files often contain experimental artifacts such as water molecules, co-factors, and multiple conformations of amino acid residues, which can interfere with the docking process.[13][14] Adding hydrogens and assigning charges are essential for the force field calculations used by the docking algorithm.[13]

Protocol:

-

Obtain Protein Structure: Download the crystal structure of the target protein, tubulin, from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1SA0 , which is a structure of tubulin in complex with a known inhibitor.

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

-

Remove all water molecules, ions, and any co-crystallized ligands or co-factors. These are typically labeled as "HETATM" in the PDB file.[13]

-

If the protein has multiple chains, select the chain that contains the binding site of interest. For 1SA0, we will use chain A.

-

Save the cleaned protein structure as a new PDB file (e.g., 1sa0_protein.pdb).

-

-

Prepare the Receptor for Docking using AutoDockTools (ADT):

-

Launch ADT.

-

Go to File > Read Molecule and open your cleaned PDB file (1sa0_protein.pdb).[15]

-

Go to Edit > Hydrogens > Add. Select Polar only and click OK.[15]

-

Go to Edit > Charges > Add Kollman Charges.

-

Save the prepared receptor in the PDBQT format by going to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Then save the file as 1sa0_protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.[13][16]

-

Part 2: Ligand Preparation

The small molecules, in this case, the 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs, also need to be prepared for docking. This involves generating 3D structures, assigning charges, and defining rotatable bonds.

Rationale: Ligands need to be in a 3D format with correct stereochemistry. Adding hydrogens and assigning charges are crucial for accurate interaction scoring. Defining rotatable bonds allows for ligand flexibility during the docking simulation, which is essential for finding the optimal binding pose.[13]

Protocol:

-

Generate 2D Structures: Draw the 2D structures of your 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs using a chemical drawing software like ChemDraw or MarvinSketch. Save them in a suitable format (e.g., MOL or SDF). For this example, we will prepare the parent molecule, 1-(4-bromo-2-fluorobenzyl)pyrrolidine.

-

Convert to 3D and Prepare for Docking using AutoDockTools (ADT):

-

If you have a 2D structure, you will need to generate a 3D conformation. This can be done using software like Open Babel or the online tool CORINA.

-

In ADT, go to Ligand > Input > Open to load your 3D ligand file.

-

Go to Ligand > Torsion Tree > Detect Root.

-

Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and define rotatable bonds.[13]

-

Part 3: Grid Box Generation and Docking Simulation

The next step is to define the search space on the receptor where the docking algorithm will attempt to place the ligand. This is done by defining a "grid box".

Rationale: Defining a specific binding site, known as targeted docking, significantly increases the efficiency and accuracy of the docking simulation.[4] The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[1]

Protocol:

-

Define the Grid Box:

-

In ADT, with the 1sa0_protein.pdbqt loaded, go to Grid > Grid Box.

-

A box will appear around the protein. You can adjust the center and dimensions of the box to encompass the known binding site of tubulin. For 1SA0, the binding site of the co-crystallized ligand can be used as a reference.

-

A good starting point for the dimensions is 25 x 25 x 25 Å centered on the binding pocket.

-

Record the center coordinates and dimensions of the grid box.

-

-

Configure AutoDock Vina:

-

Create a text file named conf.txt.

-

Add the following lines to the file, replacing the coordinates and dimensions with the values from the previous step:

-

-

Run the Docking Simulation:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your prepared files (1sa0_protein.pdbqt, ligand.pdbqt, and conf.txt) and the AutoDock Vina executable.

-

Execute the following command:

-

AutoDock Vina will perform the docking and generate an output file (docked_ligand.pdbqt) containing the predicted binding poses and their corresponding scores, and a log file (log.txt) with the binding affinities.[15][17][18]

-

Data Analysis and Interpretation

Once the docking simulation is complete, the next step is to analyze the results to gain insights into the potential binding of your analogs.

Analyzing Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol.[19] A more negative score indicates a more favorable binding affinity.[19][20] It is important to note that these scores are predictions and should be used for ranking and comparison rather than as absolute values.[20]

| Analog | Binding Affinity (kcal/mol) |

| 1-(4-bromo-2-fluorobenzyl)pyrrolidine | -8.5 |

| Analog 2 | -9.2 |

| Analog 3 | -7.8 |

| ... | ... |

| Caption: A sample table summarizing the predicted binding affinities of different analogs. |

Visualizing and Analyzing Binding Poses

The docked_ligand.pdbqt file contains multiple binding poses for your ligand. These can be visualized to understand the interactions between the ligand and the protein.

Protocol:

-

Load Structures in PyMOL:

-

Open PyMOL.

-

Load the prepared receptor: File > Open > 1sa0_protein.pdbqt.

-